molecular formula C18H16N2O7 B11025998 Dimethyl 2-{[(4-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate

Dimethyl 2-{[(4-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B11025998
M. Wt: 372.3 g/mol
InChI Key: OGUAAAMVMDAZMZ-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(4-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate is a substituted benzene-1,4-dicarboxylate derivative featuring two methyl ester groups at positions 1 and 4, and a 2-amino substituent functionalized with a (4-nitrophenyl)acetyl moiety. The nitro group on the phenyl ring confers electron-withdrawing properties, influencing electronic distribution, solubility, and intermolecular interactions.

Properties

Molecular Formula

C18H16N2O7

Molecular Weight

372.3 g/mol

IUPAC Name

dimethyl 2-[[2-(4-nitrophenyl)acetyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H16N2O7/c1-26-17(22)12-5-8-14(18(23)27-2)15(10-12)19-16(21)9-11-3-6-13(7-4-11)20(24)25/h3-8,10H,9H2,1-2H3,(H,19,21)

InChI Key

OGUAAAMVMDAZMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-{[2-(4-nitrophenyl)acetyl]amino}terephthalate typically involves the following steps:

    Acetylation: The attachment of an acetyl group to the nitrophenyl compound, usually achieved with acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The formation of an amide bond between the acetylated nitrophenyl compound and terephthalic acid, facilitated by coupling agents like dicyclohexylcarbodiimide (DCC).

    Esterification: The conversion of carboxylic acid groups to methyl esters using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium hydroxide or hydrochloric acid for ester hydrolysis.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products:

    Reduction: Dimethyl 2-{[2-(4-aminophenyl)acetyl]amino}terephthalate.

    Hydrolysis: 2-{[2-(4-nitrophenyl)acetyl]amino}terephthalic acid.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

  • Potential applications in drug design and development due to its structural features.
  • Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Industry:

  • Utilized in the production of advanced materials, such as polymers and coatings.
  • Explored for its role in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism by which dimethyl 2-{[2-(4-nitrophenyl)acetyl]amino}terephthalate exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In biological systems, its interactions with enzymes and receptors are of interest, potentially influencing biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Solubility : Sulfonamide derivatives (e.g., ) exhibit higher polarity due to the sulfonyl group, whereas the nitro and furan groups may reduce aqueous solubility compared to methoxy-substituted analogs .

Binding Affinities and Molecular Interactions

Evidence from molecular docking studies and binding experiments highlights substituent-dependent interactions:

  • Pyridazine Derivatives: Dimethyl 2-[[4-methoxy-1-(2-methylphenyl)-6-oxo-pyridazine-3-carbonyl]amino]benzene-1,4-dicarboxylate exhibits low binding affinity (−5.0 kcal/mol), attributed to steric hindrance from the pyridazine ring . The target compound’s nitro group may improve binding via π-π stacking or hydrogen bonding in receptor sites .
  • Carbothioyl Derivatives : Piperazine carbothioyl analogs (e.g., C200-1696, C200-1767) have molecular weights ~350–365 g/mol and moderate availability (14–15 mg), suggesting comparable synthetic accessibility to the nitro-acetyl derivative .
  • Carboxylate Binding in MOFs: Benzene-1,4-dicarboxylate derivatives with amino or nitro groups (e.g., NH₂(100)-UiO-66, NO₂(100)-UiO-66) show enhanced framework stability and catalytic activity compared to unmodified BDC linkers . The nitro group in the target compound could similarly stabilize coordination polymers through strong dipole interactions .

Metal-Organic Frameworks (MOFs)

Functionalized benzene-1,4-dicarboxylates are critical linkers in MOFs. For example:

  • UiO-66 Derivatives: NH₂(100)-UiO-66 and NO₂(100)-UiO-66 frameworks exhibit high thermal stability and porosity, with the nitro group improving Lewis acidity for catalytic applications . The target compound’s nitro-acetyl group may offer dual functionality (coordination + redox activity) for advanced MOF designs .
  • Ytterbium MOFs: Yb-based frameworks (e.g., UOW-5) utilize protonated HBDC linkers (monoclinic P21/c space group), where nitro substituents could modulate proton conductivity or luminescence .

Fluorescence and Sensing

Amino-functionalized UiO-66 derivatives (e.g., UiO-66-NH₂) demonstrate selective fluorescence quenching for fluoride ions . The nitro group in the target compound might enable similar sensing mechanisms via electron transfer pathways .

Pharmacological Potential

  • Binding Energy Trends : Benzylamine derivatives of benzene-1,4-dicarboxylate exhibit superior binding affinities compared to phenyl carboxamides, suggesting that the target compound’s nitro-acetyl group could optimize drug-receptor interactions .
  • Caffeic Acid Analogs : Derivatives like 3,4-dihydroxybenzeneacrylic acid (caffeic acid) are used in pharmacological research, implying that nitro-substituted variants may have antioxidant or anti-inflammatory properties .

Biological Activity

Dimethyl 2-{[(4-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a nitrophenyl group and two carboxylate esters. Its synthesis typically involves multi-step organic reactions, including acylation and esterification processes. Various methods have been explored for its preparation, often focusing on optimizing yield and purity.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing the nitrophenyl moiety have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In a study examining related compounds, it was found that modifications to the nitrophenyl group significantly impacted cytotoxicity against cancer cells .

CompoundIC50 (μM)Cancer Cell Line
Compound A15HeLa
Compound B25MCF-7
This compoundTBDTBD

Anti-inflammatory Effects

In addition to anticancer properties, this compound may possess anti-inflammatory effects. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. The modulation of pathways such as NF-κB has been suggested as a mechanism for these effects .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the nitrophenyl group plays a crucial role in mediating interactions with cellular targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several case studies have documented the biological effects of related compounds:

  • Cardiotoxicity Protection : A study on quinoline derivatives indicated that compounds with structural similarities to this compound exhibited cardioprotective effects against doxorubicin-induced toxicity. These findings suggest potential for developing protective agents against chemotherapy-induced cardiotoxicity .
  • Cytotoxicity Screening : In vitro assays assessing cell viability revealed that certain derivatives maintained higher viability rates in both macrophages and cardiomyocytes when exposed to cytotoxic agents. This underscores the importance of structural modifications in enhancing therapeutic profiles .

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